8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is a heterocyclic compound that features a thienoazepine core structure with two fluorine atoms at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[3,2-c]azepine precursor, which is then fluorinated at the 8th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or receptors involved in disease pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
8,8-Difluoro-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Another fluorinated heterocyclic compound with a different core structure.
Uniqueness
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is unique due to the presence of fluorine atoms, which significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H9F2NS |
---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
8,8-difluoro-4,5,6,7-tetrahydrothieno[3,2-c]azepine |
InChI |
InChI=1S/C8H9F2NS/c9-8(10)2-3-11-5-6-1-4-12-7(6)8/h1,4,11H,2-3,5H2 |
InChI-Schlüssel |
XWMYCIKLBXWVTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C(C1(F)F)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.